Ethyl anthranilate

Description

Ethyl 2-aminobenzoate is a benzoate ester.

Properties

IUPAC Name |

ethyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLLPUMZVVGILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025272 | |

| Record name | Ethyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992), Colorless liquid with a fruity odor like orange-flowers; mp = 13 deg C; [HSDB], Liquid, Colourless to light yellow liquid; Pleasant aroma resembling orange | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

514 °F at 760 mmHg (NTP, 1992), 268 °C at 760 mm Hg, 129.00 to 130.00 °C. @ 9.00 mm Hg | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Very soluble in ether, alcohol, Soluble in propylene glycol, SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2, Slightly soluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1174 at 20 °C/4 °C, 1.115-1.120 | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00232 [mmHg] | |

| Record name | Ethyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

87-25-2 | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Y050IUE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °F (NTP, 1992), 13 °C | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl anthranilate chemical properties and structure

An In-Depth Technical Guide to Ethyl Anthranilate: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 87-25-2) is an aromatic ester of significant interest across multiple scientific disciplines.[1][2][3] Formally known as ethyl 2-aminobenzoate, it is derived from anthranilic acid and ethanol.[1][4] This compound is a colorless to pale yellow liquid recognized for its characteristic sweet, fruity, grape-like odor.[1][5] While it occurs naturally in fruits like grapes and in jasmine oil, it is also synthesized for commercial use.[5] Its unique sensory properties and chemical structure make it a valuable component in the flavor and fragrance industries.[4][5][6] For researchers and professionals in drug development, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[5][7] This guide provides a comprehensive overview of its core chemical properties, structure, synthesis, and reactivity, with a focus on its technical applications.

Molecular Structure and Identification

The chemical identity of this compound is defined by its unique arrangement of a benzene ring substituted with both an amino group (-NH₂) and an ethyl ester group (-COOCH₂CH₃) in an ortho position. This structure is the foundation of its chemical behavior and physical properties.

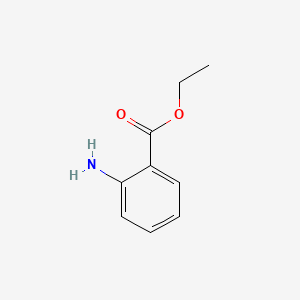

Chemical Structure

Caption: 2D structure of this compound.

Core Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-aminobenzoate | [8][9][10] |

| Synonyms | This compound, Ethyl o-aminobenzoate, Anthranilic acid ethyl ester | [1][4][9][11] |

| CAS Number | 87-25-2 | [2][3][12] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][8][12] |

| Molecular Weight | 165.19 g/mol | [1][9][12][13] |

| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | [1][8][9][10] |

| InChIKey | TWLLPUMZVVGILS-UHFFFAOYSA-N | [1][9][10] |

| SMILES | CCOC(=O)C1=CC=CC=C1N | [1][2][9] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and synthesis. It is a combustible, colorless to light yellow liquid that is stable under normal conditions.[14][15][16]

| Property | Value | Source(s) |

| Appearance | Colorless to yellow clear liquid | [1][5][12] |

| Odor | Sweet, fruity, grape-like, floral | [5][17][18] |

| Melting Point | 13-15 °C (55-59 °F) | [12][14][16] |

| Boiling Point | ~266 °C at 760 mmHg; 129-130 °C at 9 mmHg | [12][14][16] |

| Density / Specific Gravity | 1.117 - 1.119 g/mL at 25 °C | [12][14] |

| Refractive Index | 1.563 - 1.566 at 20 °C | [12] |

| Solubility | Insoluble in water; Soluble in alcohol, fixed oils, propylene glycol | [1][11][12] |

| Vapor Pressure | 0.01 mmHg at 25 °C (est.) | [12] |

| Flash Point | > 110 °C (> 230 °F) | [12][16] |

| logP (o/w) | 2.57 - 2.76 | [12][13] |

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The protons on the benzene ring appear as a complex multiplet in the aromatic region.[19]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by specific absorption bands that confirm its functional groups. Key peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester, and C-O stretching bands. Aromatic C-H stretching and bending vibrations are also prominent.[9][10]

-

Mass Spectrometry (MS) : In mass spectrometry, this compound exhibits a molecular ion peak corresponding to its molecular weight (m/z = 165). The fragmentation pattern can provide further structural information, often involving the loss of the ethoxy group or other fragments from the ester functionality.[9][10]

Synthesis and Reactivity

Synthesis

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of anthranilic acid with ethanol, catalyzed by a strong acid like sulfuric acid or hydrochloric acid.[20] This reversible reaction is typically driven to completion by using an excess of ethanol or by removing the water formed during the reaction.

More recent methods have been developed to avoid the use of anthranilic acid, which can be a controlled substance. One such method uses phthalic anhydride as a starting material, which undergoes amidation and esterification.[20] Another novel, metal-free approach involves a multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol.[21]

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Protocol: Fischer Esterification

Causality: This protocol is designed to maximize the yield of the ester. Using excess ethanol shifts the equilibrium towards the products according to Le Châtelier's principle. The acid catalyst (H₂SO₄) is essential as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reflux ensures the reaction proceeds at a reasonable rate without evaporating the reactants. Neutralization with sodium carbonate is critical to remove the acid catalyst and any unreacted anthranilic acid, facilitating purification.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).

-

Catalyst Addition : Slowly and with caution, add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.

-

Reflux : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.

-

Neutralization : Carefully neutralize the solution by adding a saturated solution of sodium carbonate until the effervescence ceases. This will precipitate the crude this compound.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Reactivity

This compound's reactivity is governed by its three main functional components: the aromatic ring, the primary amine, and the ester group.

-

Hydrolysis : The ester linkage can be hydrolyzed under both acidic and basic conditions to yield anthranilic acid and ethanol.[9][11][14]

-

Amine Reactions : The primary amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and Schiff base formation.

-

Stability and Incompatibilities : The compound is stable under recommended storage conditions.[14][16][22] It is incompatible with strong acids, bases, and oxidizing agents.[14][22] It should also be protected from light and air.[9][11]

Applications in Research and Drug Development

While widely known for its use in flavors (grape, orange, berry) and fragrances (jasmine, orange blossom), this compound is a key building block for scientists in more advanced fields.[5][6][23]

-

Pharmaceutical Intermediate : It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] Its structure is a component of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[24] It is also documented as a known impurity of the local anesthetic Benzocaine.[2]

-

Organic Synthesis : Researchers utilize this compound as a starting material for synthesizing quinazolines, acridones, and other heterocyclic compounds that are of interest in medicinal chemistry.[1]

-

Industrial Applications : It is used in the production of UV absorbers, dyes, and other specialty organic compounds.[5][6]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards : It may cause skin, eye, and respiratory irritation.[1][11][15]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[5][15][22][25] Work should be conducted in a well-ventilated area or a fume hood.[15][25]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and heat.[6][15][22]

-

First Aid : In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15][22][25]

References

- 1. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]

- 2. clearsynth.com [clearsynth.com]

- 3. parchem.com [parchem.com]

- 4. This compound [anshulchemicals.com]

- 5. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]

- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]

- 8. ECHA CHEM [chem.echa.europa.eu]

- 9. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound, 87-25-2 [thegoodscentscompany.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. This compound | 87-25-2 [chemicalbook.com]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound CAS#: 87-25-2 [m.chemicalbook.com]

- 18. perfumersworld.com [perfumersworld.com]

- 19. This compound(87-25-2) 1H NMR spectrum [chemicalbook.com]

- 20. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. chemicalbook.com [chemicalbook.com]

- 23. Phenyl this compound [anshulchemicals.com]

- 24. This compound | 87-25-2 | FE02418 | Biosynth [biosynth.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Fischer Esterification of Anthranilic Acid with Ethanol

Introduction

Ethyl anthranilate, the ethyl ester of 2-aminobenzoic acid (anthranilic acid), is a compound of significant commercial and research interest. It is a colorless to light-yellow liquid possessing a distinct sweet, fruity, grape-like aroma.[1][2] This characteristic scent has made it an indispensable ingredient in the flavor and fragrance industries, where it is used to formulate grape, berry, and floral notes in perfumes, beverages, and confectionery.[2][3][4][5] Beyond its organoleptic properties, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6]

The primary and most classical method for synthesizing this compound is the Fischer esterification of anthranilic acid with ethanol.[1][7] This guide provides a comprehensive technical overview of this reaction, designed for researchers, chemists, and drug development professionals. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, explores optimization strategies, and discusses methods for purification and characterization, grounding all claims in authoritative scientific principles.

Part 1: The Core Reaction Mechanism

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed conversion of a carboxylic acid and an alcohol into an ester and water.[7][8][9] The reaction is fundamentally a reversible equilibrium process.[10][11][12] Understanding the stepwise mechanism is critical for optimizing reaction conditions and maximizing product yield.

The mechanism proceeds through a series of protonation and deprotonation steps, culminating in a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by the alkoxy group of the alcohol.

The Stepwise Mechanism for the Synthesis of this compound:

-

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of anthranilic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[9][10][13][14][15]

-

Nucleophilic Attack by Ethanol: An ethanol molecule, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a positively charged tetrahedral intermediate, an oxonium ion.[10][11][12]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is rapid and reversible, resulting in the formation of a new tetrahedral intermediate with a neutral water molecule attached, which is an excellent leaving group.[10][11]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule. This step generates a protonated version of the final ester.[10][11]

-

Deprotonation: In the final step, a weak base in the reaction mixture (such as another molecule of ethanol or water) removes the proton from the carbonyl oxygen. This regenerates the acid catalyst, allowing it to participate in another reaction cycle, and yields the final product, this compound.[10][15]

A unique consideration for anthranilic acid is the presence of the basic amino (-NH₂) group. This group is readily protonated by the strong acid catalyst to form an ammonium salt (-NH₃⁺). Consequently, a stoichiometric amount of acid is required to both protonate the amino group and effectively catalyze the esterification.[13]

Caption: Stepwise mechanism of the acid-catalyzed Fischer esterification.

Part 2: Experimental Protocol and Optimization

A successful synthesis relies on a robust experimental protocol and an understanding of how to manipulate the reaction equilibrium to favor product formation.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 144-148 | 200 (subl.) | ~1.4 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 78.5 | 0.789 |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 | - | 2.54 |

| This compound | C₉H₁₁NO₂ | 165.19 | 13-15 | 266-268 | 1.117 |

Detailed Step-by-Step Methodology

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.

-

Reagent Charging: To the round-bottom flask, add anthranilic acid (1.0 eq) and a significant excess of absolute ethanol (e.g., 5-10 eq), which also serves as the solvent. Add a magnetic stir bar.

-

Catalyst Addition: While stirring the mixture in an ice bath, slowly and cautiously add concentrated sulfuric acid (approx. 1.0-1.2 eq) dropwise. The addition is highly exothermic and must be controlled to prevent excessive heating.

-

Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Neutralization:

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium carbonate (Na₂CO₃). Add the solution carefully in portions to control the vigorous effervescence (release of CO₂) that occurs as the excess acid is neutralized and the ammonium salt of the ester is deprotonated.[13]

-

Continue adding the base until the solution is neutral or slightly alkaline (pH ~8).

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Caption: A typical laboratory workflow for the synthesis of this compound.

Driving the Equilibrium: Maximizing Yield

According to Le Châtelier's Principle, the equilibrium of a reversible reaction can be shifted to favor the products by either adding an excess of a reactant or removing a product as it is formed.[7][12][13]

-

Use of Excess Alcohol: This is the most common and practical strategy. Using ethanol as the reaction solvent creates a large molar excess, effectively pushing the equilibrium towards the formation of this compound.[9][10][13] Studies have shown that increasing the alcohol excess from 1:1 to 10:1 can increase ester yield from ~65% to over 95%.[9]

-

Removal of Water: A second strategy is to remove the water byproduct as it forms. This can be accomplished using a Dean-Stark apparatus, where water is azeotropically distilled with a co-solvent like toluene, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[11][13][16]

Part 3: Side Reactions and Product Purification

While Fischer esterification is generally robust, awareness of potential side reactions is crucial for achieving high purity.

Potential Side Reactions

-

Ether Formation: The strong acid catalyst (H₂SO₄) can also catalyze the intermolecular dehydration of ethanol, especially at temperatures above the desired reflux, leading to the formation of diethyl ether as a byproduct.[17][18]

-

Alkyl Halide Formation: If hydrochloric acid (HCl) is used as the catalyst, a side reaction between HCl and ethanol can produce ethyl chloride.[17][18]

-

Degradation: Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting material or product, often resulting in a discolored (brown or dark) crude product.[13][19]

Purification of this compound

The crude product obtained after work-up typically requires purification to meet the standards for use in flavor, fragrance, or pharmaceutical applications.

-

Vacuum Distillation: As this compound is a high-boiling liquid, purification is most effectively achieved by vacuum distillation. This technique allows the substance to boil at a much lower temperature, preventing thermal degradation. The boiling point of this compound is approximately 129-130 °C at 9 mmHg.[20]

Part 4: Product Characterization and Analysis

Confirmation of the product's identity and purity is a critical final step. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides unambiguous structural confirmation. The spectrum of this compound will show characteristic signals for the aromatic protons, a broad singlet for the amine (-NH₂) protons, and the classic quartet and triplet pattern for the ethyl (-CH₂CH₃) group.[21]

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, a strong C=O stretch for the ester carbonyl, and C-O stretching bands.

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for determining the purity of the final product and for quantifying its concentration.[22] A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[23][24]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the molecular weight of the product (165.19 g/mol ) and identifying any volatile impurities.

-

Part 5: Safety and Handling

Adherence to proper safety protocols is mandatory when performing this synthesis.

| Substance | CAS No. | Hazards | PPE Recommendations |

| Anthranilic Acid | 118-92-3 | Causes serious eye damage.[25] | Safety goggles, gloves |

| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Safety goggles, gloves, use in a well-ventilated area away from ignition sources |

| Sulfuric Acid | 7664-93-9 | Causes severe skin burns and eye damage. | Chemical splash goggles, face shield, acid-resistant gloves, lab coat |

| This compound | 87-25-2 | Causes skin and serious eye irritation. May be harmful if swallowed.[26][27] | Safety goggles, gloves |

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[20][26] In case of eye contact, rinse cautiously with water for several minutes.[20][27] Seek medical attention if irritation persists. Always handle chemicals in a well-ventilated fume hood.

Conclusion

The Fischer esterification of anthranilic acid with ethanol is a time-tested and efficient method for producing this compound. A thorough understanding of the reaction mechanism, particularly the dual role of the acid catalyst in both activating the carboxylic acid and protonating the amine, is key to its successful execution. By employing strategic optimizations such as the use of excess alcohol, chemists can effectively drive the reaction equilibrium to achieve high yields. Coupled with proper purification and characterization techniques, this synthesis provides reliable access to a high-purity product essential for numerous industrial applications. While this guide focuses on the classical approach, researchers may also explore alternative routes, such as transesterification from mthis compound or syntheses from other precursors like phthalic anhydride, to meet specific process or green chemistry goals.[1][17][18]

References

- 1. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]

- 5. This compound [anshulchemicals.com]

- 6. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]

- 15. prezi.com [prezi.com]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]

- 18. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]

- 19. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. fishersci.com [fishersci.com]

- 21. This compound(87-25-2) 1H NMR spectrum [chemicalbook.com]

- 22. This compound | SIELC Technologies [sielc.com]

- 23. Liquid chromatographic determination of mthis compound in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. onesearch.uark.edu [onesearch.uark.edu]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. chemicalbook.com [chemicalbook.com]

Ethyl anthranilate CAS number 87-25-2 properties

An In-Depth Technical Guide to Ethyl Anthranilate (CAS 87-25-2)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 87-25-2), a versatile aromatic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physicochemical properties, synthesis methodologies, analytical techniques, applications, and safety protocols associated with this compound. The information is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Compound Identification and Nomenclature

This compound, a key compound in various industrial and research applications, is systematically identified by several names and reference numbers. Its primary IUPAC name is ethyl 2-aminobenzoate.[1][2] It is also commonly referred to as Ethyl o-aminobenzoate and 2-Aminobenzoic acid ethyl ester.[3][4][5]

| Identifier | Value | Source |

| CAS Number | 87-25-2 | [3][6] |

| Molecular Formula | C₉H₁₁NO₂ | [3][6][7] |

| Molecular Weight | 165.19 g/mol | [2][3][6] |

| EINECS No. | 201-735-1 | [3][8] |

| FEMA No. | 2421 | [3][5] |

| InChI Key | TWLLPUMZVVGILS-UHFFFAOYSA-N | [2][7] |

| SMILES | CCOC(=O)C1=CC=CC=C1N | [2][7] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct sweet, fruity, grape-like odor.[1][7][9] This aromatic profile is a direct consequence of its molecular structure, specifically the combination of the amino group and the ethyl ester attached to the benzene ring. An interesting characteristic is that its alcohol solution can exhibit a purple fluorescence.[10]

Table of Physical and Chemical Properties:

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid | Room Temperature | [1][3][11] |

| Odor | Sweet, fruity, grape-like, floral | - | [1][9][12] |

| Melting Point | 13 - 15 °C (55.4 - 59 °F) | - | [5][11][13] |

| Boiling Point | 129 - 130 °C | @ 9-12 mmHg | [11][13] |

| 265 - 267 °C | Atmospheric Pressure | [1] | |

| Density | 1.117 - 1.119 g/mL | @ 25 °C | [5][14] |

| Refractive Index | 1.563 - 1.566 | @ 20 °C | [14] |

| Flash Point | > 110 °C (> 230 °F) | Closed Cup | [11][14] |

| Vapor Density | 5.7 (vs air) | - | [5][11] |

| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether, propylene glycol) | - | [1][7][10][15] |

| LogP (Octanol/Water) | 2.57 - 2.76 | - | [6][16] |

| Stability | Stable under recommended storage conditions. Incompatible with strong acids, bases, and oxidizing agents. | - | [1][5] |

Synthesis Methodologies

The synthesis of this compound is a fundamental process for its industrial production. The choice of method is often dictated by raw material availability, cost, and desired purity.

Fischer Esterification (Primary Route)

The most common and classical method for producing this compound is the Fischer esterification of anthranilic acid with ethanol.[1][10] This reaction requires a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the ethanol nucleophile.

Causality: The acid catalyst is essential to overcome the relatively low reactivity of the carboxylic acid. The reaction is an equilibrium process; therefore, to drive it towards the product (ester), excess ethanol is often used, or water is removed as it is formed.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | 87-25-2 [chemicalbook.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]

- 10. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 11. fishersci.com [fishersci.com]

- 12. perfumersworld.com [perfumersworld.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. This compound, 87-25-2 [thegoodscentscompany.com]

- 15. chemicalbull.com [chemicalbull.com]

- 16. vigon.com [vigon.com]

Spectroscopic data of Ethyl anthranilate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Anthranilate

Introduction

This compound (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) is an ester of anthranilic acid and ethanol.[1] This aromatic compound is a colorless to pale yellow liquid at room temperature, recognized by its characteristic sweet, fruity, grape-like odor.[2] Its unique organoleptic properties have led to its widespread use as a fragrance and flavoring agent in various consumer products.[3] Beyond these applications, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and UV absorbers.[4]

Given its importance across multiple industries, the unambiguous identification and quality assessment of this compound are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for its structural elucidation and purity verification. This guide offers a detailed examination of the spectroscopic data of this compound, providing insights into spectral interpretation and the underlying molecular behavior.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a benzene ring substituted with an amino group (-NH₂) and an ethyl ester group (-COOCH₂CH₃) at ortho positions (positions 1 and 2).

Caption: Molecular structure of Ethyl 2-aminobenzoate (this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.[4] The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[5]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Analysis: The sample is placed in the NMR spectrometer. Data is typically acquired at a frequency of 300 MHz or higher for ¹H NMR to achieve good signal dispersion.[6]

¹H NMR (Proton NMR) Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet of doublets (dd) | 1H | Aromatic H (H-6) |

| ~7.25 | Triplet of doublets (td) | 1H | Aromatic H (H-4) |

| ~6.65 | Doublet of doublets (dd) | 1H | Aromatic H (H-3) |

| ~6.60 | Triplet of doublets (td) | 1H | Aromatic H (H-5) |

| ~5.70 | Broad singlet (br s) | 2H | Amine (-NH₂) |

| ~4.30 | Quartet (q) | 2H | Methylene (-OCH₂CH₃) |

| ~1.35 | Triplet (t) | 3H | Methyl (-OCH₂CH₃) |

Data sourced from various chemical databases. Specific shifts can vary slightly based on solvent and concentration. [4][7]

Interpretation:

-

Aromatic Region (6.5-8.0 ppm): The four protons on the benzene ring appear as distinct, coupled signals. The proton at the H-6 position is shifted furthest downfield (~7.85 ppm) due to the deshielding effect of the adjacent ester's carbonyl group. The protons at H-3 and H-5 are shifted upfield due to the strong electron-donating effect of the amino group.

-

Amine Protons (~5.70 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is influenced by concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

-

Ethyl Group (1.35 and 4.30 ppm): The ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to three methyl protons, resulting in a quartet (3+1=4 peaks). The methyl protons (-CH₃) are adjacent to two methylene protons, resulting in a triplet (2+1=3 peaks). The methylene quartet is further downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | Carbonyl Carbon (C=O) |

| ~150.5 | Aromatic C (C-2, attached to -NH₂) |

| ~134.0 | Aromatic CH (C-4) |

| ~131.0 | Aromatic CH (C-6) |

| ~116.5 | Aromatic CH (C-5) |

| ~116.0 | Aromatic CH (C-3) |

| ~110.5 | Aromatic C (C-1, attached to -COO) |

| ~60.5 | Methylene Carbon (-OCH₂) |

| ~14.5 | Methyl Carbon (-CH₃) |

Data sourced from various chemical databases. [4][8]

Interpretation:

-

Carbonyl Carbon (~168.5 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for this functional group.

-

Aromatic Carbons (110-151 ppm): Six distinct signals are observed for the six carbons of the benzene ring, indicating their unique chemical environments. The carbon attached to the nitrogen (C-2) is the most downfield among the ring carbons due to the electronegativity of the nitrogen atom. The carbon attached to the ester group (C-1) is found at the most upfield position for the substituted carbons.

-

Aliphatic Carbons (14-61 ppm): The two carbons of the ethyl group are clearly distinguished. The methylene carbon (-OCH₂) is deshielded by the attached oxygen and appears around 60.5 ppm, while the terminal methyl carbon (-CH₃) is highly shielded and appears upfield around 14.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[9][10]

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum of this compound displays characteristic absorption bands confirming the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3470 - 3360 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 2900 | C-H Stretch | Aromatic & Aliphatic |

| ~1690 | C=O Stretch | Ester |

| ~1615, ~1590 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~1160 | C-N Stretch | Aromatic Amine |

Data sourced from spectral databases. [11]

Interpretation:

-

N-H Stretching Region (3470-3360 cm⁻¹): The presence of two distinct sharp bands in this region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching (~1690 cm⁻¹): A very strong and sharp absorption peak is observed around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.

-

C=C Aromatic Stretching (~1615, 1590 cm⁻¹): These absorptions, often appearing as a pair of sharp bands, are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching (~1250 cm⁻¹): This strong band corresponds to the stretching vibration of the C-O single bond of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, where it is vaporized.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.[12][13]

-

Detection: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the relative abundance of each ion.

Mass Spectrum Analysis

The mass spectrum is a plot of relative ion abundance versus m/z.

| m/z | Proposed Fragment | Identity |

| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 137 | [M - C₂H₄]⁺• | Loss of ethylene |

| 120 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 92 | [C₆H₆N]⁺ | Loss of •COOC₂H₅ |

Interpretation and Fragmentation Pathway:

The molecular ion peak at m/z 165 confirms the molecular weight of this compound.[1] The fragmentation pattern provides further structural validation.

Caption: Primary fragmentation pathways of this compound in EI-MS.

-

Molecular Ion (m/z 165): The peak corresponding to the intact molecule after losing one electron.

-

Loss of Ethylene (m/z 137): A common fragmentation for ethyl esters is the McLafferty rearrangement, which results in the loss of a neutral ethylene molecule (mass 28) from the molecular ion.

-

Loss of Ethoxy Radical (m/z 120): Cleavage of the C-O bond in the ester results in the loss of an ethoxy radical (•OC₂H₅, mass 45), forming a stable acylium ion. This is often a prominent peak.

-

Formation of m/z 92: The acylium ion at m/z 120 can subsequently lose a molecule of carbon monoxide (CO, mass 28) to yield the fragment at m/z 92.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester, aromatic ring), and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This suite of spectroscopic data serves as a robust fingerprint for identity confirmation, purity assessment, and quality control for researchers, scientists, and drug development professionals.

References

- 1. This compound | 87-25-2 | FE02418 | Biosynth [biosynth.com]

- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 87-25-2 [thegoodscentscompany.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. rsc.org [rsc.org]

- 7. This compound(87-25-2) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(87-25-2) 13C NMR [m.chemicalbook.com]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound(87-25-2) IR Spectrum [chemicalbook.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

Natural occurrence of Ethyl anthranilate in plants

An In-Depth Technical Guide to the Natural Occurrence of Ethyl Anthranilate in Plants

Abstract

This compound is an aromatic ester recognized for its characteristic sweet, fruity, and grape-like aroma.[1][2][3][4] While widely utilized as a flavoring agent and fragrance component, its roles as a natural plant metabolite are of significant interest to researchers in chemical ecology, agriculture, and drug development. This guide provides a comprehensive technical overview of the natural occurrence of this compound in the plant kingdom. We will delve into its biosynthetic origins from the shikimate pathway, explore its distribution across various plant species, elucidate its critical ecological functions in plant-insect and plant-herbivore interactions, and provide detailed, field-proven methodologies for its extraction and analysis. This document is intended for researchers, scientists, and professionals seeking to understand and quantify this important plant volatile.

Introduction to this compound

This compound (Ethyl 2-aminobenzoate) is an organic compound with the chemical formula C₉H₁₁NO₂.[1] It presents as a colorless to pale yellow liquid and is responsible for the distinct aroma of certain fruits and flowers, most notably grapes.[2][3][5] Beyond its sensory profile, this compound functions as a semiochemical, a signaling molecule that mediates interactions between organisms. In plants, it is a key component of the volatile organic compound (VOC) profile, which is crucial for defense, pollination, and communication.[6][7] Its demonstrated insect-repellent properties have also positioned it as a compound of interest for sustainable agricultural practices.[1][4] This guide aims to synthesize the current knowledge on this compound, providing both foundational understanding and practical protocols for its study.

Biosynthesis of Anthranilates in Plants

The aromatic scaffold of this compound originates from the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic amino acids and a plethora of secondary metabolites.

2.1. The Shikimate Pathway and Formation of Anthranilate

The journey begins with primary metabolites and proceeds through a series of enzymatic steps to produce chorismate , a critical branch-point intermediate. The first committed step towards anthranilate synthesis is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme anthranilate synthase (AS) .[8] This anthranilate molecule serves as the direct precursor for the amino acid tryptophan but can also be shunted into various specialized metabolic pathways, including the formation of volatile esters.[9]

2.2. Esterification: The Final Step

The formation of anthranilate esters like methyl and this compound is the final biosynthetic step. Research, particularly on the more extensively studied mthis compound, has revealed two primary enzymatic routes[9]:

-

One-Step Pathway: This route involves the direct methylation of anthranilate using S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzed by an anthranilate methyltransferase (AAMT) . These enzymes are part of the SABATH family of methyltransferases and have been identified in species like maize, grape, and citrus.[6][9]

-

Two-Step Pathway: An alternative pathway, first documented in grapes, involves the initial activation of anthranilate to anthraniloyl-CoA . This intermediate then reacts with an alcohol (e.g., methanol) in a reaction catalyzed by an acyltransferase, such as anthraniloyl-CoA:methanol acyltransferase (AMAT) .[9]

By analogy, the biosynthesis of this compound is presumed to follow a similar enzymatic logic, utilizing ethanol as the alcohol substrate in place of methanol. This would be catalyzed either by a promiscuous methyltransferase capable of using ethanol or by a specific anthraniloyl-CoA:ethanol acyltransferase .[10]

2.3. Regulation by Phytohormones

The production of defensive volatiles, including anthranilates, is often not constitutive but is induced in response to biotic or abiotic stress. Phytohormones such as jasmonates (e.g., methyl jasmonate, MeJA) and ethylene are key signaling molecules in these induction pathways.[11][12] Herbivore feeding or pathogen attack can trigger a hormonal cascade that upregulates the expression of biosynthetic genes, leading to the rapid release of a defensive blend of VOCs.[13][14][15]

References

- 1. Buy this compound | 87-25-2 [smolecule.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular basis of one-step mthis compound biosynthesis in grapes, sweet orange, and maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic environmental interactions shaped by vegetative plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jmb.or.kr [jmb.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. Ethylene mediates the branching of the jasmonate‐induced flavonoid biosynthesis pathway by suppressing anthocyanin biosynthesis in red Chinese pear fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethylene mediates the branching of the jasmonate-induced flavonoid biosynthesis pathway by suppressing anthocyanin biosynthesis in red Chinese pear fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl jasmonate inhibits ethylene biosynthesis in postharvest peach [postharvest.biz]

- 15. Methyl Jasmonate-Induced Ethylene Production Is Responsible for Conifer Phloem Defense Responses and Reprogramming of Stem Cambial Zone for Traumatic Resin Duct Formation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Anthranilate and Its Derivatives: From Core Pathways to Metabolic Engineering

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Anthranilate, a key aromatic intermediate, stands at a critical metabolic crossroads. As the precursor to the essential amino acid tryptophan, its biosynthesis is a fundamental process in microorganisms and plants.[1] However, its significance extends far beyond primary metabolism. Anthranilate is the foundational scaffold for a vast array of specialized metabolites with profound biological activities, including pharmaceuticals, agrochemicals, signaling molecules, and flavor compounds.[2][3] This guide provides an in-depth exploration of the biosynthetic pathways originating from anthranilate. We will dissect the core enzymatic machinery that produces anthranilate from chorismate, delve into the diverse tailoring reactions that generate its derivatives, outline robust experimental methodologies for pathway elucidation, and discuss metabolic engineering strategies for the overproduction of these valuable compounds.

Part 1: The Core Pathway - Biosynthesis of Anthranilate

The journey to anthranilate begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[4] Chorismate is the final common precursor for all three aromatic amino acids and a host of other critical molecules.[2][4] The committed step in tryptophan biosynthesis is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme Anthranilate Synthase (AS).[2][5]

The Anthranilate Synthase (AS) Complex

Anthranilate Synthase is a fascinating and highly regulated enzyme, typically functioning as a heterotetrameric complex (α₂β₂) in microorganisms like E. coli and Pseudomonas.[5][6][7] The two distinct subunits, encoded by the trpE and trpG genes, respectively, are responsible for different catalytic functions.[5][8]

-

Component I (α-subunit, TrpE): This larger subunit contains the binding site for the primary substrate, chorismate, and the allosteric regulatory site for feedback inhibition by the pathway's end-product, L-tryptophan.[7][9] It catalyzes the amination of chorismate and the subsequent elimination of pyruvate.[6][10]

-

Component II (β-subunit, TrpG): This smaller subunit possesses glutamine amidotransferase (GATase) activity.[8][10] It hydrolyzes L-glutamine to produce glutamate and a nascent ammonia molecule.[10]

The Catalytic Mechanism

The synthesis of anthranilate is a sophisticated two-step process that channels a highly reactive intermediate between the two subunits.[6][10]

-

Ammonia Generation: The TrpG subunit binds L-glutamine and, through a catalytic triad (typically Cys-His-Glu), hydrolyzes its amide group to release ammonia.[10]

-

Ammonia Tunneling and Amination: This newly formed ammonia is not released into the solvent but is channeled through an intramolecular tunnel (approximately 25 Å in length) to the active site of the TrpE subunit.[6] There, the ammonia performs a nucleophilic attack on the C2 position of chorismate.[5] This is followed by the elimination of the enolpyruvyl group from C3 and the hydroxyl group from C4, resulting in the formation of the aromatic ring of anthranilate and the release of pyruvate.[5][6][11]

In the absence of the TrpG subunit or L-glutamine, the TrpE subunit can utilize exogenous ammonia as a nitrogen source, although this is typically less efficient and often requires higher pH conditions.[7][8]

Caption: Core biosynthesis of anthranilate from chorismate.

Regulation of the Pathway

The primary mechanism for regulating anthranilate production is allosteric feedback inhibition of the Anthranilate Synthase complex by L-tryptophan.[6][12] Tryptophan binds to a regulatory site on the TrpE subunit, inducing a conformational change that prevents the substrate (chorismate) from entering the catalytic site.[9] This is a classic example of end-product inhibition, ensuring that the cell does not waste energy and resources producing tryptophan when it is already abundant. In plants, the regulation can be more complex, with multiple genes encoding AS subunits that show differential expression patterns in response to stimuli like wounding or pathogen attack.[13]

Part 2: The Diversification of Anthranilate

Anthranilate is a versatile precursor for a wide range of specialized metabolites. This diversification is achieved through the action of various "tailoring" enzymes that modify the core anthranilate scaffold.

Methylation: Flavors and Signals

Methylation is a common modification of anthranilate, leading to volatile compounds with important ecological roles.[2][14]

-

O-Methyl Anthranilate (O-MeAA): Responsible for the characteristic "foxy" or grape-like aroma in many fruits, O-MeAA also functions as a defense compound against herbivores.[2][15][16] Its biosynthesis can occur via two routes:

-

One-Step Pathway: A S-adenosyl-L-methionine (SAM)-dependent anthranilate O-methyltransferase (AAMT) directly methylates the carboxyl group of anthranilate.[14]

-

Two-Step Pathway: Anthranilate is first activated to anthraniloyl-CoA by a yet-to-be-identified ligase. Subsequently, an anthraniloyl-CoA:methanol acyltransferase (AMAT) transfers the anthraniloyl group to methanol.[2][16]

-

-

N-Mthis compound (N-MeAA): Methylation at the amine group by N-methyltransferases produces N-MeAA, a precursor for N-mthis compound esters in citrus and antimicrobial compounds.[2][14]

Caption: Biosynthesis of methylated anthranilate derivatives.

Hydroxylation and Acylation: Quinolones and Alkaloids

Hydroxylation and subsequent modifications open the door to complex heterocyclic structures, notably in bacteria.

-